5-Fluoro-3-(trifluoromethyl)picolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-4(7(9,10)11)5(6(13)14)12-2-3/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZASOVUCJTVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Picolinic Acid Derivatives in Contemporary Chemical Science
Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are a cornerstone of contemporary chemical science, primarily due to their versatile applications as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The inherent structure of picolinic acid, featuring a pyridine (B92270) ring with a carboxylic acid group at the 2-position, provides a bidentate chelating site for various metal ions, a property that is fundamental to many of its biological and chemical functions. wikipedia.org
In the realm of medicinal chemistry, the picolinic acid scaffold is a key component in a variety of bioactive molecules. These derivatives have been shown to exhibit a wide range of therapeutic effects, including antimicrobial and antifungal properties. ontosight.ai The pyridine ring system itself is a common feature in many approved drugs, and its derivatives, including picolinic acids, are actively researched for the development of new therapeutic agents. nih.gov
Furthermore, picolinic acid derivatives serve as crucial building blocks in organic synthesis. They are utilized in a variety of chemical reactions to construct more complex molecules with desired functionalities. The ability to modify the pyridine ring and the carboxylic acid group allows for the fine-tuning of the molecule's properties, such as solubility, stability, and reactivity, making them highly adaptable for different synthetic strategies. ontosight.ai
The Rationale for Academic Research on Halogenated Trifluoromethyl Pyridine Carboxylic Acids
The strategic incorporation of halogen atoms, particularly fluorine, and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in medicinal and materials chemistry to enhance or modify their physicochemical and biological properties. This is the primary driver for academic research into halogenated trifluoromethyl pyridine (B92270) carboxylic acids.
Fluorine atoms, on the other hand, can alter the electronic properties of the aromatic ring, influence intermolecular interactions, and block metabolic pathways. The combination of a fluorine atom and a trifluoromethyl group on a pyridine carboxylic acid scaffold, as seen in 5-Fluoro-3-(trifluoromethyl)picolinic acid, creates a unique electronic and steric environment. This specific substitution pattern is of great interest to researchers as it can lead to novel compounds with potentially superior performance in various applications, from pharmaceuticals to advanced materials. The study of such compounds allows for a deeper understanding of structure-activity relationships and the rational design of new functional molecules.
An Overview of Principal Academic Research Domains Investigating 5 Fluoro 3 Trifluoromethyl Picolinic Acid
Historical Trajectory and Development of Synthetic Routes to Fluorinated Picolinic Acid Derivatives
The journey to synthesize complex molecules like this compound is built upon a rich history of organofluorine chemistry. The introduction of fluorine and trifluoromethyl groups into organic molecules has been a significant focus due to the unique properties these moieties impart, such as enhanced metabolic stability, binding affinity, and lipophilicity.
Early methods for the synthesis of fluorinated aromatic compounds often relied on harsh reaction conditions and offered limited regioselectivity. The development of fluorinating agents and the refinement of techniques for introducing fluorine onto pyridine rings were crucial advancements. One of the foundational methods for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction , first reported in 1927. chemistrylearner.comgoogle.comscientificupdate.com This reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). chemistrylearner.comgoogle.comscientificupdate.com This classical transformation has been a cornerstone in the synthesis of various fluorinated aromatic compounds, including pyridine derivatives. chemistrylearner.comgoogle.comscientificupdate.com
The synthesis of picolinic acids, or pyridine-2-carboxylic acids, has also seen significant evolution. Early methods often involved the oxidation of 2-methylpyridines (α-picolines) using strong oxidizing agents like potassium permanganate. wikipedia.orgchemicalbook.com While effective, these methods could be limited by functional group tolerance. An alternative approach involves the hydrolysis of 2-cyanopyridines, which can be achieved under acidic or basic conditions. google.comresearchgate.netchemicalbook.com
The convergence of these two fields—fluorination chemistry and pyridine functionalization—paved the way for the synthesis of fluorinated picolinic acid derivatives. The development of selective fluorination techniques and milder methods for carboxylic acid synthesis has been instrumental in accessing complex targets like this compound.
Contemporary Synthetic Strategies for this compound
Modern synthetic approaches to this compound focus on efficiency, selectivity, and the strategic assembly of the substituted pyridine core. These strategies often involve the synthesis of a key precursor followed by strategic functionalization.
Precursor Synthesis and Strategic Functionalization Approaches
A common strategy for synthesizing highly substituted pyridines is to start with a pre-functionalized pyridine ring and introduce the desired substituents in a stepwise manner. A plausible and widely utilized precursor for the synthesis of this compound is a pyridine derivative bearing amenable functional groups at the 2, 3, and 5 positions.
One key intermediate in the synthesis of many trifluoromethylpyridine-containing agrochemicals is 2,3-dichloro-5-(trifluoromethyl)pyridine . nih.govjst.go.jp This compound can be synthesized from 3-picoline through a series of chlorination and fluorination reactions. nih.govjst.go.jp From this intermediate, strategic functionalization can be employed.
A potential synthetic route to this compound could involve the following conceptual steps, starting from a suitable trifluoromethylpyridine precursor:
Introduction of a nitrogen functionality at the 5-position: This could be achieved through nitration followed by reduction to an amino group.
Conversion of the 5-amino group to a fluoro group: The Balz-Schiemann reaction is a classic and effective method for this transformation. chemistrylearner.comwikipedia.orgorganic-chemistry.org
Functionalization at the 2-position: A cyano or methyl group at the 2-position can serve as a precursor to the carboxylic acid.
Conversion of the 2-position substituent to a carboxylic acid: This can be accomplished through hydrolysis of a nitrile or oxidation of a methyl group. wikipedia.orggoogle.com
The following table outlines a hypothetical synthetic pathway based on established chemical transformations:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Transformation |
| 1 | 3-(Trifluoromethyl)pyridine | 1. Nitrating agent (e.g., HNO₃/H₂SO₄)2. Reducing agent (e.g., Fe/HCl) | 5-Amino-3-(trifluoromethyl)pyridine | Nitration and Reduction |
| 2 | 5-Amino-3-(trifluoromethyl)pyridine | 1. NaNO₂, HBF₄2. Heat | 5-Fluoro-3-(trifluoromethyl)pyridine | Balz-Schiemann Reaction |
| 3 | 5-Fluoro-3-(trifluoromethyl)pyridine | Introduction of a 2-cyanomethyl group | 2-Cyanomethyl-5-fluoro-3-(trifluoromethyl)pyridine | Functionalization |
| 4 | 2-Cyanomethyl-5-fluoro-3-(trifluoromethyl)pyridine | Acid or base hydrolysis | This compound | Hydrolysis |
Alternatively, a precursor already containing a group at the 2-position that can be converted to a carboxylic acid, such as 5-amino-3-(trifluoromethyl)-2-cyanopyridine, could be utilized.
Regioselective and Chemoselective Synthesis Techniques
Achieving the desired substitution pattern on the pyridine ring requires a high degree of regioselectivity and chemoselectivity.
Regioselectivity in the fluorination step is critical. The Balz-Schiemann reaction on a 5-amino-3-(trifluoromethyl)pyridine derivative would selectively introduce the fluorine atom at the 5-position, replacing the amino group. chemistrylearner.comwikipedia.org Direct C-H fluorination of pyridines is an emerging area, but controlling the regioselectivity in a polysubstituted ring can be challenging. acs.org
Chemoselectivity is crucial when performing reactions on a molecule with multiple functional groups. For instance, during the oxidation of a 2-methyl group to a carboxylic acid, the conditions must be chosen to avoid unwanted side reactions with the fluoro or trifluoromethyl groups. Similarly, during the hydrolysis of a 2-cyano group, the conditions must be controlled to prevent any potential hydrolysis of the trifluoromethyl group, which can be sensitive to harsh basic conditions.
Optimization of Reaction Parameters for Enhanced Efficiency and Yield
Optimizing reaction parameters is essential for developing a practical and scalable synthesis. Key parameters that are often optimized include:
Temperature: The thermal decomposition of the diazonium salt in the Balz-Schiemann reaction requires careful temperature control to ensure a good yield and avoid side reactions. scientificupdate.com
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
Catalyst: In catalytic reactions, the choice of catalyst and its loading are critical for achieving high efficiency.
Reaction Time: Monitoring the reaction progress allows for determining the optimal time to maximize product yield and minimize byproduct formation.
The following table provides a general overview of reaction parameters that could be optimized for key transformations in the synthesis of this compound.
| Transformation | Key Parameters for Optimization | Desired Outcome |
| Balz-Schiemann Reaction | Temperature, solvent, counter-ion (e.g., PF₆⁻ instead of BF₄⁻) | High yield of the fluorinated product, minimal side reactions. |
| Oxidation of 2-methylpyridine | Oxidizing agent, temperature, reaction time | Selective oxidation of the methyl group without affecting other substituents. |
| Hydrolysis of 2-cyanopyridine | Acid/base concentration, temperature, reaction time | Complete hydrolysis to the carboxylic acid with high yield. |
Emerging Synthetic Approaches and Methodological Innovations
The field of synthetic organic chemistry is constantly evolving, with new methodologies being developed to improve the synthesis of complex molecules.
Catalytic Methods in the Synthesis of Picolinic Acid Systems
Catalytic methods offer several advantages over stoichiometric reactions, including milder reaction conditions, higher efficiency, and reduced waste. In the context of picolinic acid synthesis, catalytic approaches are being explored for both the formation of the pyridine ring and the introduction of the carboxylic acid functionality.
Catalytic Oxidation: The selective oxidation of 2-methylpyridines to picolinic acids can be achieved using various catalytic systems. These often involve transition metal catalysts that can operate under milder conditions than traditional strong oxidants. This approach can improve the functional group tolerance of the oxidation step.
Catalytic C-H Carboxylation: A more direct and atom-economical approach is the direct carboxylation of a C-H bond at the 2-position of the pyridine ring. While still a developing area, catalytic C-H activation and carboxylation hold significant promise for simplifying the synthesis of picolinic acids.
Halogen-Exchange Fluorination: Catalytic methods for halogen-exchange fluorination are also gaining prominence. These methods can provide milder and more selective alternatives to traditional fluorination techniques. For example, copper-catalyzed halogen exchange has been shown to be effective for the fluorination of pyridine derivatives. oup.com
The development of novel catalysts and catalytic systems continues to be a major driving force in advancing the synthesis of complex molecules like this compound, offering pathways that are more efficient, selective, and sustainable.
Principles of Sustainable Chemistry in Synthetic Route Design
The design of synthetic routes for specialty chemicals is increasingly guided by the principles of sustainable or "green" chemistry, which aim to minimize environmental impact while maximizing efficiency. rasayanjournal.co.innih.gov For the synthesis of fluorinated pyridines, these principles are applied to address challenges associated with hazardous reagents, energy consumption, and waste generation. dovepress.com
Catalysis: A cornerstone of green chemistry is the use of catalysts to facilitate reactions, rather than stoichiometric reagents. rasayanjournal.co.in In the synthesis of trifluoromethylpyridine intermediates, catalytic methods are employed for the crucial fluorine/chlorine exchange step. Traditional methods often used hazardous reagents like antimony trifluoride (SbF₃). dovepress.comjst.go.jp Modern approaches utilize metal halide catalysts, such as iron(III) chloride (FeCl₃) and iron(III) fluoride (FeF₃), which can be used in smaller, catalytic amounts. google.comgoogle.com These catalysts enable the reaction of (trichloromethyl)pyridine compounds with hydrogen fluoride (HF) under more controlled liquid-phase conditions, offering a more selective and efficient pathway to the desired (trifluoromethyl)pyridine product. google.com
Atom Economy: This principle focuses on maximizing the incorporation of all atoms from the starting materials into the final product. primescholars.comrsc.org Reactions with poor atom economy generate significant waste. For instance, substitution reactions that produce large leaving groups or syntheses requiring stoichiometric amounts of activating reagents are considered less atom-economical. primescholars.com In contrast, addition and cyclocondensation reactions are inherently more atom-economical. nih.gov Synthetic strategies for trifluoromethylpyridines that involve building the pyridine ring from trifluoromethyl-containing building blocks represent a more atom-economical approach compared to multi-step functional group interconversions on a pre-existing ring. nih.govrsc.org
| Sustainable Chemistry Principle | Application in Fluorinated Pyridine Synthesis | Key Advantages |
|---|---|---|
| Catalysis | Use of metal halides (e.g., FeCl₃, FeF₃) for fluorination instead of stoichiometric reagents. google.comgoogle.com | Increased reaction selectivity, reduced reagent usage, milder reaction conditions. |
| Atom Economy | Designing routes via cyclocondensation or direct C-H functionalization to incorporate more reactant atoms into the final product. primescholars.comnih.gov | Reduced generation of by-products, more efficient use of raw materials. |
| Waste Minimization | Development of processes with recyclable reactants and catalysts; utilization of high-yield reactions. researchgate.net | Lower environmental impact, reduced disposal costs, improved process sustainability. |
| Safer Reagents & Solvents | Replacing hazardous reagents like SbF₃ with catalyzed HF reactions; exploring solvent-free or greener solvent options. rasayanjournal.co.indovepress.comjst.go.jp | Improved operator safety, reduced environmental pollution. |
Advanced Reaction Technologies: Flow Chemistry and High-Throughput Synthesis
To implement the principles of sustainable chemistry on an industrial scale, chemists are turning to advanced reaction technologies. Flow chemistry and high-throughput synthesis are at the forefront of this transformation, enabling the development of safer, more efficient, and scalable manufacturing processes.
Flow Chemistry:
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch vessel. uc.pt This technology offers numerous advantages for the synthesis of complex molecules, including superior control over reaction parameters like temperature, pressure, and mixing. mdpi.com For the industrial production of trifluoromethylpyridine intermediates, continuous-flow reactors are utilized. nih.gov For example, simultaneous vapor-phase chlorination and fluorination can be conducted at high temperatures (>300°C) in specialized reactors that may include a catalyst fluidized-bed phase. jst.go.jpnih.gov
This approach offers significant benefits:
Enhanced Safety: Flow reactors contain only a small volume of the reaction mixture at any given time, minimizing the risks associated with highly exothermic reactions or the handling of hazardous intermediates. uc.pt
Scalability: Scaling up a flow process involves running the reactor for a longer duration or using parallel reactors, which is often simpler and more reliable than transitioning a batch process to a larger vessel. pharmaron.com Photochemical reactions, which can be difficult to scale in batch due to light penetration issues, are well-suited to flow setups. pharmaron.comnih.gov
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio, can lead to hotspots. | Excellent, due to high surface-area-to-volume ratio, allowing precise temperature control. |
| Mass Transfer | Can be inefficient, leading to concentration gradients. | Rapid and efficient mixing, ensuring reaction homogeneity. |
| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small reaction volumes (hold-up). uc.pt |
| Scalability | Complex, often requires re-optimization. | Straightforward by extending operation time or numbering-up. pharmaron.com |
| Process Time | Often long, including heating/cooling cycles. | Significantly reduced, with residence times often in minutes. nih.gov |
High-Throughput Synthesis:
High-throughput synthesis (or experimentation) involves the use of automated platforms to perform a large number of reactions in parallel on a small scale. rsc.orgnih.gov This technology is instrumental in accelerating the discovery and optimization of new synthetic routes. Instead of testing variables sequentially, researchers can rapidly screen a wide array of catalysts, solvents, temperatures, and reactant ratios simultaneously. nih.govrsc.org
When combined with flow chemistry, high-throughput methods allow for the rapid optimization of reaction conditions. pharmaron.com For a multi-step synthesis, each step can be independently optimized and then integrated into a continuous sequence. nih.gov This automated approach can significantly reduce the time and resources required for process development, leading to the faster implementation of more sustainable and economically viable manufacturing processes for compounds like this compound. chemrxiv.org
Elucidation of Reaction Pathways and Identification of Transient Intermediates
The precise synthetic route to this compound dictates the specific reaction pathways and intermediates involved. A plausible synthetic strategy involves the initial construction of a substituted pyridine ring followed by modifications. For instance, a common approach for introducing a trifluoromethyl group is through the trifluoromethylation of a pre-existing pyridine derivative. This can proceed via radical, nucleophilic, or electrophilic pathways depending on the trifluoromethylating agent used. For example, the use of a copper-trifluoromethyl reagent (CuCF3) often involves a transmetalation step with an aryl halide, followed by reductive elimination.
The fluorination of the pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr) on an appropriately activated precursor, such as a nitropyridine or a halopyridine. In such reactions, the formation of a transient Meisenheimer complex is a key mechanistic feature. This intermediate is a resonance-stabilized anionic σ-complex formed by the attack of the fluoride nucleophile on the aromatic ring. The stability of this intermediate, influenced by the electron-withdrawing nature of other substituents and the solvent, is crucial for the reaction to proceed.
Another key transformation is the conversion of a substituent, such as a methyl group or a nitrile, into the picolinic acid moiety. The oxidation of a methyl group, for instance, can proceed through a series of intermediates including an aldehyde and a carboxylate. The identification of these transient species is essential for understanding the reaction progress and potential side reactions.
Quantitative Kinetic and Thermodynamic Profiling of Rate-Determining Steps
To optimize the synthesis of this compound, it is crucial to identify the rate-determining step (RDS) of each key transformation. This is achieved through quantitative kinetic and thermodynamic profiling. For the SNAr fluorination step, the RDS is often the formation of the Meisenheimer complex. Kinetic studies would typically reveal the reaction to be first order in both the pyridine substrate and the fluoride source.
Illustrative Kinetic Data for a Hypothetical SNAr Fluorination Step
| Experiment | [Substrate] (mol/L) | [Fluoride Source] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
Thermodynamic profiling, often conducted using techniques like reaction calorimetry, provides insights into the enthalpy (ΔH) and entropy (ΔS) of activation. For the formation of the Meisenheimer complex, a negative entropy of activation is expected due to the association of two species in the transition state. The enthalpy of activation will be influenced by the bond-forming and resonance stabilization energies. Understanding these parameters allows for the rational selection of reaction temperatures and solvents to maximize the reaction rate and selectivity.
Similarly, for a transition-metal-catalyzed trifluoromethylation, the rate law can be complex, with dependencies on the concentrations of the substrate, catalyst, ligand, and trifluoromethylating agent. The RDS could be oxidative addition, transmetalation, or reductive elimination, and identifying this step is key to catalyst and reaction condition optimization.
Application of Spectroscopic and Computational Approaches for Mechanistic Elucidation
A combination of in-situ spectroscopic techniques and computational modeling provides a powerful approach to unraveling the intricate details of reaction mechanisms.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly valuable for monitoring the progress of both the fluorination and trifluoromethylation reactions. rsc.org The distinct chemical shifts of the fluorine nuclei in the starting materials, intermediates, and products allow for real-time tracking of their concentrations. Variable temperature NMR studies can also be used to probe the kinetics of dynamic processes and identify transient species.
Infrared (IR) and Raman Spectroscopy: In-situ IR and Raman spectroscopy can monitor changes in vibrational modes associated with bond formation and breaking. For example, the appearance and disappearance of characteristic C-F and C=O stretching frequencies can provide kinetic data and evidence for the formation of intermediates.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates, such as the Meisenheimer complex in the SNAr fluorination.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are widely used to model the potential energy surface of a reaction. mdpi.com This allows for the calculation of the geometries and energies of reactants, transition states, and intermediates. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted. For instance, DFT could be used to model the transition state for the formation of the Meisenheimer complex or to elucidate the catalytic cycle of a trifluoromethylation reaction.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the role of the solvent and other dynamic effects on the reaction mechanism. mdpi.com
By integrating these experimental and computational approaches, a comprehensive understanding of the key transformations in the synthesis of this compound can be achieved, paving the way for more efficient and robust manufacturing processes.
Derivatization and Analog Synthesis Strategies for 5 Fluoro 3 Trifluoromethyl Picolinic Acid
Strategic Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position of the pyridine (B92270) ring is a primary site for chemical modification, serving as a gateway to numerous functional derivatives. Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, and other related functionalities.
A common initial step is the activation of the carboxylic acid, often by converting it to a more reactive acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. For instance, related picolinic acids are readily converted to their corresponding picolinoyl chloride hydrochlorides using SOCl₂ with a catalytic amount of N,N-dimethylformamide (DMF) acs.org. This reactive intermediate, 5-fluoro-3-(trifluoromethyl)picolinoyl chloride, can then be subjected to nucleophilic attack by a wide range of alcohols, phenols, or amines to yield the corresponding esters or amides.
Esterification: The synthesis of esters is accomplished by reacting the acyl chloride with an appropriate alcohol or phenol, often in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct acs.org. This method allows for the creation of simple alkyl esters (e.g., methyl, ethyl) as well as more complex "active esters" using phenols like p-nitrophenol or pentafluorophenol, which can be useful for subsequent amide coupling reactions acs.org.
Amidation: Amide derivatives are synthesized by reacting the activated carboxylic acid (e.g., acyl chloride or active ester) with primary or secondary amines wikipedia.org. This reaction is fundamental in medicinal chemistry for linking the picolinic acid core to various amine-containing fragments. A more specialized extension of this is the synthesis of N-trifluoromethyl amides, which can be achieved by reacting acyl halides with isothiocyanates in the presence of silver fluoride (B91410) mdpi.comresearchgate.net.
The following table summarizes key transformations of the carboxylic acid moiety.
| Derivative Type | Reagents and Conditions | Resulting Functional Group |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | -COCl |
| Alkyl/Aryl Ester | R-OH, pyridine or triethylamine | -COOR |
| Amide | R₁R₂NH, coupling agent (e.g., HATU) or via acyl chloride | -CONR₁R₂ |
| N-Trifluoromethyl Amide | Isothiocyanate, AgF, then Acyl Halide | -CON(R)CF₃ |
Chemical Modifications and Substitutions on the Pyridine Ring System
The pyridine ring of 5-fluoro-3-(trifluoromethyl)picolinic acid is electron-deficient due to the electronegativity of the ring nitrogen, the fluorine atom, and the potent electron-withdrawing trifluoromethyl group. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr) and resistant to electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C5 position is the most probable site for nucleophilic attack. The strong electron-withdrawing groups ortho (nitrogen in the ring) and para (trifluoromethyl group) to the fluorine atom stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the substitution mdpi.com. This allows for the displacement of the fluoride ion by a range of nucleophiles.
Amination: Reaction with ammonia or primary/secondary amines can introduce an amino group at the C5 position.
Alkoxylation/Aryloxylation: Treatment with sodium alkoxides (e.g., sodium methoxide) or phenoxides can yield the corresponding ethers.
Thiolation: Reaction with thiolates can introduce a thioether linkage.
Cross-Coupling Reactions: While the C-F bond is generally robust and less reactive in traditional palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, its activation is possible under certain conditions, particularly with nickel catalysts acs.org. However, a more common strategy for diversification via cross-coupling is to first synthesize an analog where the fluorine is replaced by a more reactive halogen, such as bromine or iodine (see section 4.4). Such bromo- or iodo-analogs can then readily participate in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions to form C-C or C-N bonds at the C5 position, introducing a wide variety of substituents for structure-reactivity studies.
| Modification Type | Position | Typical Reagents | Resulting Structure |
| Amination (SNAr) | C5 | R₁R₂NH, base | 5-amino substituted pyridine |
| Alkoxylation (SNAr) | C5 | NaOR, ROH | 5-alkoxy substituted pyridine |
| Suzuki Coupling | C5 | R-B(OH)₂, Pd or Ni catalyst (requires bromo/iodo analog) | 5-aryl/vinyl substituted pyridine |
| Buchwald-Hartwig Amination | C5 | R₁R₂NH, Pd catalyst, base (requires bromo/iodo analog) | 5-amino substituted pyridine |
Approaches for Altering the Trifluoromethyl Group and Fluorine Atom
The modification of the trifluoromethyl (CF₃) group and the fluorine atom is synthetically challenging due to the high strength of the carbon-fluorine bond nih.gov. However, specific advanced methods can achieve these transformations, providing access to unique analogs.
Alteration of the Trifluoromethyl Group: The CF₃ group is exceptionally stable. Its transformation typically requires harsh conditions or specialized modern catalytic methods.
Hydrolysis to Carboxylic Acid: Under severe acidic conditions, such as treatment with fuming sulfuric acid and boric acid, a trifluoromethyl group on an aromatic ring can be completely hydrolyzed to a carboxylic acid group (-COOH) umsl.edu. Applying this to the target compound would yield 5-fluoro-pyridine-2,3-dicarboxylic acid.
Partial Reduction to Difluoromethyl Group: More subtle modifications involve the selective cleavage of a single C-F bond. Photoredox catalysis or the use of specific Lewis acids can mediate the conversion of a -CF₃ group to a difluoromethyl (-CF₂H) or functionalized difluoromethylene (-CF₂R) moiety researchgate.netrsc.org. This provides access to difluoromethyl analogs, which can have significantly different electronic properties and metabolic stability profiles compared to their trifluoromethyl counterparts.
Alteration of the Fluorine Atom: As discussed in section 4.2, the primary strategy for altering the fluorine atom at the C5 position is through its replacement via nucleophilic aromatic substitution (SNAr). Its character as a good leaving group on such an electron-poor pyridine system is its most significant chemical reactivity. Direct modification of the fluorine atom itself (without breaking the C-F bond) is not a common synthetic strategy.
Synthesis of Structurally Related Analogues and Isomers for Structure-Reactivity Studies
Synthesis of Halogenated Analogues: Replacing the C5-fluoro substituent with other halogens is a key strategy. The corresponding 5-Bromo-3-(trifluoromethyl)picolinic acid researchgate.netumsl.edu and 3-Chloro-5-(trifluoromethyl)picolinic acid acs.orglibretexts.org are known compounds. These are valuable because the C-Br and C-Cl bonds are more amenable to transition metal-catalyzed cross-coupling reactions than the C-F bond, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and vinyl groups at this position.
Synthesis of Trifluoromethyl Group Analogues: As described in section 4.3, the synthesis of the 5-fluoro-3-(difluoromethyl)picolinic acid analog is a valuable objective for SAR. This substitution alters the electronic properties and lipophilicity of the molecule. The synthesis of such compounds often requires specialized difluoromethyl-containing building blocks or reagents nih.govnih.gov.
Synthesis of Positional Isomers: The relative positions of the substituents on the pyridine ring are critical to the molecule's function. Therefore, the synthesis of positional isomers is crucial for SAR. This includes isomers such as 3-Fluoro-5-(trifluoromethyl)picolinic acid researchgate.net or 2-Fluoro-5-(trifluoromethyl)picolinic acid. The general synthesis of trifluoromethylpyridines often starts from a substituted picoline (methylpyridine), which undergoes chlorination of the methyl group followed by a halogen exchange (Halex) reaction to form the trifluoromethyl group, along with nuclear halogenation nih.gov. Alternatively, cyclocondensation reactions using trifluoromethyl-containing building blocks can be employed to construct the substituted pyridine ring system researchgate.net.
The table below outlines key analogs and isomers for SAR studies.
| Analog / Isomer Type | Example Compound | Significance for SAR |
| Halogen Analog | 5-Bromo-3-(trifluoromethyl)picolinic acid | Enables diversification via cross-coupling reactions at C5. |
| Halogen Analog | 3-Chloro-5-(trifluoromethyl)picolinic acid | Alternative halogen for studying electronic and steric effects. |
| CF₃ Group Analog | 5-Fluoro-3-(difluoromethyl)picolinic acid | Modulates electronic properties and metabolic stability. |
| Positional Isomer | 3-Fluoro-5-(trifluoromethyl)picolinic acid | Evaluates the impact of swapping F and CF₃ positions. |
| Positional Isomer | 5-(Trifluoromethyl)picolinic acid | Removes the C3-fluoro substituent to assess its contribution. |
Stereoselective Synthesis of Chiral Derivatives (Where Applicable)
The parent molecule, this compound, is achiral as the pyridine ring constitutes a plane of symmetry. Chirality can be introduced into its derivatives through modification of the carboxylic acid or by adding a substituted side chain that contains a stereocenter. The synthesis of single enantiomers is often critical, as different enantiomers of a chiral molecule can exhibit vastly different biological activities.
Introduction of Chirality: A chiral center can be introduced by:
Amide or Ester Formation: Reacting the carboxylic acid with a chiral amine or a chiral alcohol will produce a mixture of diastereomers.
Substitution on the Ring: Adding a substituent to the ring that contains a chiral center. For example, an enantioselective conjugate addition of a Grignard reagent to a β-alkenylpyridine derivative can create a chiral alkyl side chain.
Resolution of Racemic Mixtures: If a synthetic route produces a racemic mixture (a 50:50 mixture of enantiomers), the enantiomers must be separated in a process called chiral resolution.
Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid derivative with an enantiomerically pure chiral base (e.g., (+)-cinchonine, (-)-brucine, or (R)-1-phenylethanamine) libretexts.org. This reaction forms a mixture of two diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. Once separated, the pure enantiomer of the acid is recovered by treating the salt with an achiral acid wikipedia.org.
Enzymatic Resolution: Enzymes such as lipases and esterases are inherently chiral and can selectively catalyze reactions on one enantiomer of a racemic substrate. For example, a racemic ester derivative of the picolinic acid could be subjected to enzymatic hydrolysis. The enzyme would selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting acid and ester can then be separated by standard chemical methods acs.orgmdpi.com.
Chiral Chromatography: This is a powerful technique for both analytical and preparative separation of enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation researchgate.net.
Asymmetric Synthesis: The most efficient approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to directly synthesize the desired enantiomer as the major product, minimizing the formation of the other. This approach is highly specific to the reaction being performed nih.gov.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
A detailed structural assignment using ¹H, ¹³C, ¹⁹F, and 2D NMR techniques (like COSY, HSQC, HMBC) is not possible without access to the primary spectral data. Such data would be crucial for unambiguously assigning the chemical shifts and coupling constants for the protons and carbons on the pyridine (B92270) ring and confirming the positions of the fluoro and trifluoromethyl substituents.
Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis
While the molecular formula (C₇H₃F₄NO₂) and weight (209.10 g/mol ) are known, a detailed analysis of its fragmentation pathways under various ionization techniques (e.g., ESI, CI, EI) cannot be conducted. High-resolution mass spectrometry (HRMS) data would be essential for validating the exact molecular formula, but these findings are not publicly available.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization
Specific IR absorption bands corresponding to the carboxylic acid (O-H, C=O stretches), pyridine ring vibrations, and C-F bonds have not been published. Similarly, UV-Vis spectroscopic data, which would provide information about the electronic transitions within the molecule, is unavailable, preventing a discussion of its chromophoric properties.
X-ray Crystallography for Definitive Absolute Structure Determination
There are no published reports of the single-crystal X-ray diffraction analysis of 5-Fluoro-3-(trifluoromethyl)picolinic acid. Therefore, definitive data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, remains uncharacterized in the scientific literature.
Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring
While High-Performance Liquid Chromatography (HPLC) is likely used to assess the purity of commercial batches of this compound, specific methods, including column types, mobile phases, and retention times, are not described in research articles. Such information would be vital for understanding its behavior in chromatographic separations and for monitoring its synthesis.
Computational and Theoretical Investigations of 5 Fluoro 3 Trifluoromethyl Picolinic Acid
Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Fluoro-3-(trifluoromethyl)picolinic acid at the atomic level. These calculations can predict molecular geometries, electronic distributions, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies of Ground and Excited States
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules containing trifluoromethyl and pyridine (B92270) groups due to its balance of accuracy and computational cost. journaleras.comjournaleras.com Studies on analogous compounds, such as 5-(trifluoromethyl)pyridine-2-thiol, have utilized hybrid functionals like B3LYP and HSEH1PBE in conjunction with basis sets such as 6-311+G(d,p) to determine optimized geometries, including bond lengths and angles. journaleras.com For similar molecules, DFT calculations have been employed to analyze electronic properties like the molecular electronic dipole moment (μ), mean polarizability (α), and first-order hyperpolarizability (β), which are crucial for understanding the molecule's response to external electric fields and its potential in nonlinear optics. journaleras.comjournaleras.com
Furthermore, DFT is used to explore the frontiers of molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. For instance, in studies of related heterocyclic compounds, a larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov Time-Dependent DFT (TD-DFT) is also employed to predict electronic absorption spectra, providing insights into the molecule's behavior in excited states. ijcce.ac.ir
Ab Initio Methods for High-Accuracy Calculations
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used for more precise calculations of electron correlation effects, which are important for accurately determining molecular energies and reaction barriers. Although specific ab initio studies on this compound are not prevalent in the literature, their application to similar organic molecules is well-established for benchmarking DFT results and for cases where DFT may not be sufficiently accurate.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound over time. These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in solution or bound to a protein) and characterize the nature of its intermolecular interactions, such as hydrogen bonding and van der Waals forces. By simulating the molecule's movement and interactions with its surroundings, MD can provide a more realistic picture of its behavior than static quantum chemical calculations.
Predictive Modeling of Spectroscopic Properties and Reaction Pathways
Computational methods are instrumental in predicting various spectroscopic properties. For instance, DFT calculations can be used to simulate vibrational spectra (infrared and Raman), which can then be compared with experimental data to confirm the molecular structure. researchgate.net Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. ijcce.ac.ir
In addition to spectroscopy, theoretical calculations can be used to model reaction pathways and predict the feasibility of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine activation energies and reaction rates, providing valuable information for synthetic chemists.
Theoretical Studies of Molecular Interactions with Other Chemical Species (e.g., ligand-protein binding mechanisms)
Understanding how this compound interacts with biological macromolecules is crucial for its application in medicinal chemistry. Computational docking and molecular dynamics simulations are key techniques used to investigate ligand-protein binding. These methods can predict the binding affinity and orientation of the molecule within the active site of a target protein.
Studies on fluorinated pyrrolo[3,4-b]pyridin-5-ones containing a 4-amino-7-chloroquinoline moiety have demonstrated the use of in silico studies to understand interactions with viral proteins. mdpi.com These computational approaches can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com Quantum chemistry analyses, including DFT, can further elucidate the nature of non-covalent interactions that govern the binding process. mdpi.com Such theoretical insights are invaluable for the rational design of more potent and selective therapeutic agents.
Role of 5 Fluoro 3 Trifluoromethyl Picolinic Acid in Specialized Chemical Research Applications
Utility in Coordination Chemistry Research and Rational Ligand Design
Substituted picolinic acids are well-regarded in coordination chemistry for their capacity to act as bidentate chelating agents, binding to metal ions through the pyridine (B92270) nitrogen and the carboxylate oxygen. The specific substituents on the pyridine ring, such as the fluoro and trifluoromethyl groups in 5-fluoro-3-(trifluoromethyl)picolinic acid, are crucial for rationally designing ligands that can fine-tune the geometric and electronic properties of the resulting metal complexes.
The deprotonated form of picolinic acid derivatives readily coordinates with a wide range of metal ions to form stable complexes. Research on the closely related 5-(trifluoromethyl)picolinic acid has demonstrated its use in synthesizing complexes with various transition metals, including cobalt(II), chromium(III), manganese(II), and iridium(III). iucr.org The synthesis typically involves the reaction of a metal salt with the picolinic acid ligand in a suitable solvent, often with the addition of a base to facilitate deprotonation of the carboxylic acid.
The strong electron-withdrawing nature of the trifluoromethyl group influences the electron density on the pyridine ring, which in turn affects the ligand's interaction with the metal center. This electronic effect is a key consideration in the rational design of organometallic compounds for applications in catalysis and materials science. For instance, the formation of half-sandwich complexes with rhodium (Rh) and ruthenium (Ru) has been explored with similar ligands, yielding organometallic compounds with potential applications in medicinal chemistry and catalysis. mdpi.com It is anticipated that this compound would serve as a versatile ligand for creating a diverse array of metal complexes with tailored properties.
| Ligand | Metal Ion | Resulting Complex Type | Reference |
|---|---|---|---|
| 5-(Trifluoromethyl)picolinic acid | Co(II) | Coordination Complex | iucr.org |
| 5-(Trifluoromethyl)picolinic acid | Cr(III) | Coordination Complex | iucr.org |
| 5-(Trifluoromethyl)picolinic acid | Mn(II) | Coordination Complex | iucr.org |
| 5-(Trifluoromethyl)picolinic acid | Ir(III) | Organometallic Complex | iucr.org |
| 5-Nitro-8-hydroxyquinoline-proline hybrid | Rh(III) | Organometallic Half-Sandwich Complex | mdpi.com |
| 5-Nitro-8-hydroxyquinoline-proline hybrid | Ru(II) | Organometallic Half-Sandwich Complex | mdpi.com |
The geometry of a metal complex is dictated by the coordination number of the metal ion and the steric and electronic properties of its ligands. Picolinate ligands typically form five- or six-membered chelate rings with metal ions, contributing to the stability of the resulting complexes. X-ray crystallography studies on complexes of 5-(trifluoromethyl)picolinic acid reveal how the ligand coordinates and how the complexes arrange in the solid state. iucr.org For example, crystal structure analysis shows that the carboxylic acid group is coplanar with the pyridine ring, which facilitates chelation. iucr.org
The electronic properties of the metal complexes are significantly influenced by the substituents on the picolinic acid ligand. The trifluoromethyl group is a powerful electron-withdrawing group, which can be quantified by electrochemical methods. researchgate.net This property affects the ligand field strength and the redox potential of the metal center. The additional fluorine atom in this compound would further modulate these electronic properties. Theoretical and spectroscopic studies, such as density functional theory (DFT) calculations and UV-visible spectroscopy, are often employed to understand the electronic structure and transitions within these complexes, which is critical for applications like phosphorescent materials for organic light-emitting diodes (OLEDs). iucr.orgrsc.org
Application as a Chemical Probe in Biochemical Research Methodologies
Fluorinated compounds are widely used in biochemical and medicinal chemistry research as chemical probes. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the subtle modification of molecules to probe biological systems. The fluorine atom can serve as a sensitive reporter for NMR spectroscopy and can alter the metabolic stability and binding affinity of a molecule.
This compound serves as a valuable scaffold for the synthesis of more complex derivatives designed to interact with biological targets like receptors and enzymes. The carboxylic acid group provides a convenient handle for derivatization, allowing it to be converted into amides, esters, or other functional groups to explore structure-activity relationships. For instance, derivatives of various carboxylic acids are synthesized to study their binding affinity for targets such as the 5-HT3 receptor. researchgate.netnih.gov Similarly, derivatives of this compound could be designed to target specific binding sites. The trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the fluorine atom can form specific hydrogen bonds or other non-covalent interactions within a protein's active site. mdpi.com
Chemical probes are essential tools for dissecting complex cellular and molecular pathways. By designing molecules that selectively interact with a specific protein, researchers can study the function of that protein in its native environment. Picolinic acid and its derivatives are known to have various biological activities, and their fluorinated analogues are of great interest for developing more potent and selective chemical tools. The strategic placement of fluorine and trifluoromethyl groups can influence a molecule's interaction with zinc finger proteins, which are crucial in regulating cellular processes. By creating derivatives of this compound, it may be possible to develop tools that modulate these pathways, providing insights into their function and role in disease.
Building Block in the Synthesis of Advanced Organic Materials (Focus on Synthetic Strategy)
Trifluoromethylpyridine (TFMP) derivatives are crucial intermediates in the agrochemical and pharmaceutical industries. nih.gov this compound is a functionalized TFMP that serves as a versatile building block for constructing more complex, high-value molecules. Its utility stems from the presence of multiple reaction sites that can be selectively modified.
The primary synthetic strategies involving such building blocks include:
Derivatization of the Carboxylic Acid: The carboxyl group can be readily converted to esters, amides, or acid chlorides, which can then participate in a wide range of coupling reactions to build larger molecular frameworks.
Cross-Coupling Reactions: The pyridine ring can be further functionalized using transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings), assuming a suitable leaving group (like a halogen) is present on the ring or is introduced.
Ring Construction: In a retrosynthetic sense, the substituted pyridine ring itself is often constructed from acyclic, trifluoromethyl-containing building blocks through cyclocondensation reactions. nih.gov
For example, the synthesis of certain herbicides involves the preparation of intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which is then elaborated. google.com Similarly, this compound can be a key starting material for creating novel agrochemicals or pharmaceutical candidates, where the specific substitution pattern is designed to optimize biological activity and physicochemical properties. The development of new synthetic methodologies, such as late-stage fluorination or trifluoromethylation, continues to expand the toolkit available for creating diverse libraries of compounds from such building blocks. nih.gov
| Reaction Type | Functional Group Targeted | Purpose | General Applicability |
|---|---|---|---|
| Amidation/Esterification | Carboxylic Acid | Introduce diverse functional groups, link to other molecules. | Widely used for creating libraries of derivatives for biological screening. |
| Palladium-Catalyzed Cross-Coupling | Halogenated Pyridine Ring | Form new carbon-carbon or carbon-heteroatom bonds. | Essential for constructing complex aryl and heteroaryl structures. |
| Nucleophilic Aromatic Substitution | Activated Pyridine Ring | Introduce nucleophiles like amines or thiols. | Common for functionalizing electron-deficient pyridine rings. |
| Cyclocondensation | N/A (Ring Formation) | Construct the pyridine ring from acyclic precursors. | A fundamental strategy for synthesizing substituted pyridines. nih.gov |
Future Perspectives and Emerging Research Avenues for 5 Fluoro 3 Trifluoromethyl Picolinic Acid
Identification of Unexplored Synthetic Challenges and Innovative Solutions
The synthesis of polysubstituted pyridines like 5-fluoro-3-(trifluoromethyl)picolinic acid presents significant regiochemical challenges. The precise installation of three distinct functional groups—a carboxylic acid, a fluorine atom, and a trifluoromethyl group—at specific positions on the pyridine (B92270) ring requires sophisticated synthetic strategies and often involves multi-step processes.
Key Synthetic Challenges:
Regiocontrol: A primary hurdle is achieving the desired 2,3,5-substitution pattern without the formation of unwanted isomers. Direct functionalization of a pre-formed pyridine ring is often complicated by the ring's inherent electronic properties, which can direct incoming groups to other positions. acs.orgnih.gov
Harsh Reaction Conditions: Many fluorination and trifluoromethylation methods require harsh conditions or specialized reagents that may not be compatible with the other functional groups present on the molecule, particularly the carboxylic acid.
Starting Material Availability: The synthesis may rely on complex, multi-functionalized starting materials that are not readily available or are expensive to produce. nih.gov
Innovative Synthetic Solutions: Emerging synthetic methodologies offer promising solutions to these challenges. One approach involves the construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks. nih.gov This "ring construction" strategy allows for the precise placement of substituents before the final cyclization step, ensuring high regioselectivity. Another innovative avenue is the use of late-stage C-H functionalization. researchgate.netnih.gov Advances in transition-metal catalysis could enable the direct and selective introduction of the fluoro or trifluoromethyl group onto a pre-functionalized picolinic acid derivative, significantly shortening the synthetic route.
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
| Ring Construction | Building the pyridine ring from pre-functionalized acyclic precursors (e.g., via cyclocondensation). nih.gov | High regioselectivity; controlled placement of substituents. | Complexity of precursor synthesis; potential for low overall yield. |
| Late-Stage C-H Functionalization | Directing-group-assisted or catalyst-controlled introduction of F or CF3 onto a pyridine core. researchgate.net | Increased synthetic efficiency; rapid access to analogues. | Achieving the correct positional selectivity; catalyst sensitivity. |
| Halogen Exchange (Halex) Reactions | Displacement of a chloro or bromo substituent with fluoride (B91410), often using sources like KF or HF. | Utilizes common and often cheaper halogenated precursors. | Requires high temperatures; potential for side reactions. |
Development of Novel Derivatization Strategies and Applications
The functional groups of this compound, particularly the carboxylic acid, serve as versatile handles for derivatization, enabling the creation of new molecular entities with tailored properties.
Novel Derivatization Strategies:
Amide and Ester Formation: The carboxylic acid can be readily converted into a wide range of amides and esters. This allows for the exploration of structure-activity relationships by introducing diverse chemical groups, which can modulate properties like solubility, cell permeability, and target binding.
Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic functional groups, such as tetrazoles or acylsulfonamides, to improve pharmacokinetic profiles or enhance interactions with biological targets.
Metal Coordination: As a picolinic acid derivative, the compound can act as a ligand, coordinating with various metal ions. This opens pathways to new catalysts, imaging agents, or materials with unique electronic and magnetic properties.
The trifluoromethyl group is known to enhance metabolic stability and binding affinity in drug candidates. mdpi.com Therefore, derivatives of this acid are promising candidates for development in several areas.
Potential Applications of Derivatives:
Agrochemicals: Many successful herbicides and insecticides contain trifluoromethylpyridine moieties. researchoutreach.org Derivatives could be screened for activity as novel pesticides with improved efficacy or new modes of action.
Pharmaceuticals: The fluorinated pyridine scaffold is a privileged structure in medicinal chemistry. nih.govmdpi.com Amide derivatives, for instance, could be investigated as inhibitors for enzymes or as modulators of protein-protein interactions in therapeutic areas ranging from oncology to infectious diseases.
Materials Science: Picolinate-based ligands can be used to construct metal-organic frameworks (MOFs) or functional polymers. The fluorine substituents can impart desirable properties such as thermal stability and hydrophobicity.
Integration into Interdisciplinary Research Frameworks and Collaborative Initiatives
The unique properties imparted by fluorine chemistry make this compound an ideal candidate for interdisciplinary research. nih.gov Its development and application inherently bridge the gap between synthetic chemistry, biology, and materials science.
Chemical Biology: In collaboration with biologists, chemists can design and synthesize derivatives as molecular probes to study biological processes. For example, incorporating a reporter tag onto the molecule could allow for the visualization of its interactions within a cell. The presence of the ¹⁹F nucleus provides a unique spectroscopic handle for NMR-based studies of protein binding without background interference from biological systems. nih.gov
Medicinal Chemistry and Pharmacology: Collaborative efforts between synthetic chemists and pharmacologists are essential to translate novel derivatives into potential drug candidates. This involves iterative cycles of design, synthesis, and biological testing to optimize potency, selectivity, and drug-like properties.
Materials Science and Engineering: The development of new materials based on this compound would require collaboration with materials scientists and engineers. This could involve creating novel polymers with enhanced thermal resistance or designing metal complexes for applications in organic light-emitting diodes (OLEDs) or catalysis. researchgate.net
Such initiatives thrive on the synergy between experts in different fields, accelerating the pace of discovery and innovation from fundamental molecular design to real-world application.
Advancements in Characterization Methodologies and Computational Studies
A deep understanding of the structure-property relationships of this compound and its derivatives relies on a combination of advanced analytical techniques and computational modeling.
Advanced Characterization:
¹⁹F NMR Spectroscopy: This technique is exceptionally powerful for fluorinated molecules. It can provide detailed information about the electronic environment of both the fluorine atom and the trifluoromethyl group, serving as a sensitive probe for molecular interactions, such as binding to a protein target. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction can determine the precise three-dimensional structure of the molecule and its derivatives. This information is invaluable for understanding intermolecular interactions in the solid state and for validating computational models.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized derivatives. Advanced techniques like tandem mass spectrometry (MS/MS) can help elucidate fragmentation patterns and provide structural information.
Computational Studies: Computational chemistry plays a vital role in predicting molecular properties and guiding experimental design. nih.govplos.org
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure (e.g., electrostatic potential maps). This can offer insights into the molecule's reactivity and potential interaction sites.
Molecular Docking: For pharmaceutical or agrochemical applications, computational docking studies can simulate how derivatives might bind to the active site of a target protein. This allows for the prioritization of synthetic targets and the rational design of more potent compounds.
Pharmacokinetic Modeling: Computational models can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify potential liabilities early in the drug discovery process. nih.gov
| Technique | Information Provided | Application in Research |
| ¹⁹F NMR Spectroscopy | Electronic environment of fluorine atoms; conformational changes; binding interactions. | Probing interactions with biological targets; quality control for synthesis. |
| X-ray Crystallography | Precise 3D molecular structure; bond lengths and angles; intermolecular packing. | Validating molecular models; understanding solid-state properties. |
| Density Functional Theory (DFT) | Electronic structure; reactivity indices; predicted spectroscopic data. | Guiding synthetic strategy; explaining experimental observations. |
| Molecular Docking | Binding mode and affinity to a biological target. | Prioritizing compounds for synthesis in drug/agrochemical discovery. |
Q & A
Q. How should researchers present contradictory spectral data in publications?
- Methodological Answer : Include raw NMR/HPLC data in supplementary materials. Annotate peak splitting patterns (e.g., doublets for fluorine coupling) and discuss solvent-induced shifts. Use statistical tools (e.g., principal component analysis) to cluster divergent results and propose mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
